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Lupan-28-oic acid,20-hydroxy-3-oxo-
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Overview
Description
This compound is derived from the leaves of Mahonia bealei, a plant described in the Chinese Pharmacopeia as a remedy for inflammation and related diseases . It has garnered attention for its potential anti-inflammatory properties and its role in regulating various signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lupan-28-oic acid,20-hydroxy-3-oxo- involves several steps. One common method starts with the oxidation of betulin, a naturally occurring triterpene. The oxidation can be carried out using reagents such as osmium tetroxide (OsO4) and sodium periodate (NaIO4) in a dioxane-water solvent mixture . Another method involves the use of ruthenium trichloride (Ru(OH)Cl3) and sodium periodate (NaIO4) in ethyl acetate (EtOAc) and water .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its relatively recent discovery and specialized applications. the synthesis methods mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Lupan-28-oic acid,20-hydroxy-3-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Reduction: Zinc powder in acetic acid (AcOH) can be used for reduction reactions.
Substitution: Silver oxide (Ag2O) in pyridine and dichloromethane (CH2Cl2) can be used for glycosylation reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Lupan-28-oic acid,20-hydroxy-3-oxo-, which can have different biological activities and properties.
Scientific Research Applications
20-hydroxy-3-oxolupan-28-oic acid (HOA) is a lupane-type triterpene found in Mahonia bealei leaves, known for its anti-inflammatory properties . Research has explored its potential in various scientific research applications, particularly in the context of inflammation, cancer, and antiviral activities .
Scientific Research Applications
Anti-inflammatory Properties: HOA has demonstrated significant anti-inflammatory effects, particularly in the context of lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages . The compound inhibits the release of pro-inflammatory mediators by downregulating the PI3K/Akt and MAPKs signaling pathways . Studies have shown that HOA suppresses LPS-induced nuclear localization of p65, a major NF-κB subunit, thereby reducing inflammation . Transcriptional studies using RNA sequencing have further supported these findings, indicating that HOA influences a series of inflammatory and immune-related processes . It was observed that HOA downregulated immune-related mRNAs such as Saa3, Bcl2l1, Mapkapk2, Ccl9, Sdc4, Ddx3x, Socs3, Prdx5, Tlr4, Lif, IL15, Tnfaip3, Tet2, Tgf-β1, and Ccl20, which were initially upregulated by LPS .
Antiviral and Immunostimulatory Activities: Derivatives of lupane triterpenes, including those related to 20-hydroxy-3-oxo-lupan-28-oic acid, have been investigated for antiviral activities, specifically against HIV . These compounds exhibit both antiviral and immunostimulatory effects, making them promising candidates for developing antiviral drugs .
Anti-tumor Processes: Lupane triterpenoids exhibit a wide range of pharmacological effects and engage in important biological activities, especially those involving anti-tumor processes . 2-Cyano-lup-1-en-3-oxo-20-oic acid, a cyano derivative of betulinic acid, was found to be more cytotoxic than betulinic acid in pancreatic and colon cancer cells .
Other potential applications: Due to its various desirable properties, 20-hydroxy-3-oxo-lupan-28-oic acid could potentially be used in cosmetic formulations .
Mechanism of Action
The anti-inflammatory effects of Lupan-28-oic acid,20-hydroxy-3-oxo- are mediated through the regulation of several signaling pathways. It inhibits the release of nitric oxide (NO), tumor necrosis factor α (TNF-α), and interleukin 6 (IL-6) in LPS-stimulated macrophages . The compound downregulates the expression of inducible NO synthase (iNOS), TNF-α, and IL-6 genes by inhibiting the phosphorylation of upstream signaling molecules such as phosphatidylinositol 3-kinase (PI3K), Akt, and mitogen-activated protein kinases (MAPKs) . Additionally, it prevents the nuclear translocation of nuclear factor κB (NF-κB) p65, further reducing the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Lupan-28-oic acid,20-hydroxy-3-oxo- is similar to other lupane-type triterpenes, such as betulinic acid and platanic acid . it is unique in its specific anti-inflammatory properties and its ability to regulate multiple signaling pathways. Other similar compounds include:
Betulinic acid: Known for its anti-HIV and anti-cancer properties.
Platanic acid: Also exhibits anti-inflammatory and anti-HIV activities.
Properties
Molecular Formula |
C30H48O4 |
---|---|
Molecular Weight |
472.7 g/mol |
IUPAC Name |
(3aS,5aR,5bR,11aR)-1-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a-pentamethyl-9-oxo-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid |
InChI |
InChI=1S/C30H48O4/c1-25(2)20-11-14-29(7)21(27(20,5)13-12-22(25)31)9-8-19-23-18(26(3,4)34)10-15-30(23,24(32)33)17-16-28(19,29)6/h18-21,23,34H,8-17H2,1-7H3,(H,32,33)/t18?,19?,20?,21?,23?,27-,28+,29+,30-/m0/s1 |
InChI Key |
OWUOWYKFORUAIE-OBVNRCCPSA-N |
Isomeric SMILES |
C[C@@]12CC[C@]3(CCC(C3C1CCC4[C@]2(CCC5[C@@]4(CCC(=O)C5(C)C)C)C)C(C)(C)O)C(=O)O |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC5(C4C(CC5)C(C)(C)O)C(=O)O)C)C)C |
Origin of Product |
United States |
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